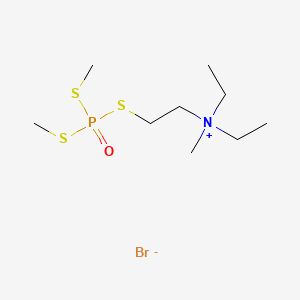
(4-tert-butyl-1-ethynylcyclohexyl) carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
化学反应分析
Types of Reactions
(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
科学研究应用
(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: The compound is used in the development of new pesticides and other agrochemicals.
作用机制
The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.
tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.
Uniqueness
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
63884-85-5 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
(4-tert-butyl-1-ethynylcyclohexyl) carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15) |
InChI 键 |
YQBAJGLIODBQFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


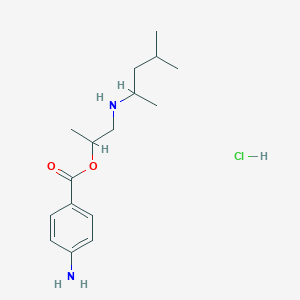

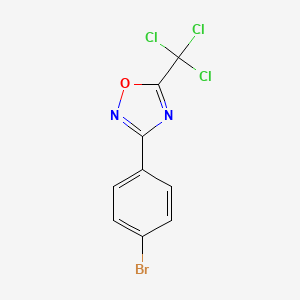

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
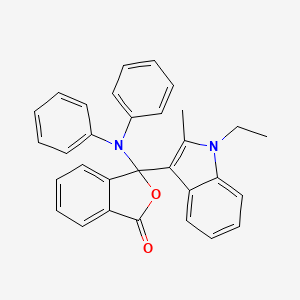
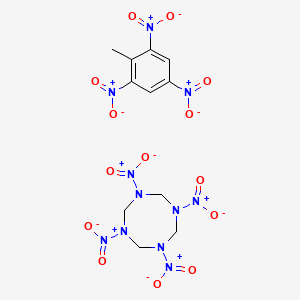

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
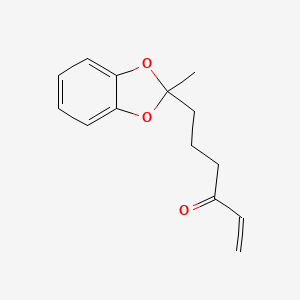
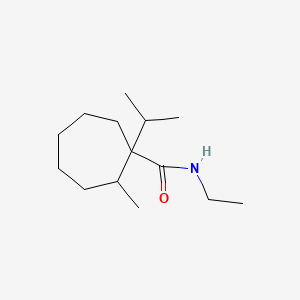
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
